molecular formula C9H11N5O B2713453 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1325306-31-7

7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B2713453
CAS No.: 1325306-31-7
M. Wt: 205.221
InChI Key: FPJNOEVEALFAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrrolidine ring with a triazolo-pyrimidine core, making it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound’s anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyridine
  • 7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazine
  • 7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyridazine

Uniqueness

Compared to similar compounds, 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one stands out due to its unique combination of a pyrrolidine ring and a triazolo-pyrimidine core. This structural feature imparts distinct physicochemical properties and biological activities, making it a versatile scaffold for drug discovery and development .

Properties

IUPAC Name

7-pyrrolidin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c15-9-12-11-8-10-7(3-6-14(8)9)13-4-1-2-5-13/h3,6H,1-2,4-5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJNOEVEALFAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NNC(=O)N3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.